2-(2-Bromoethyl)-1-methylpyrrolidine 2-(2-Bromoethyl)-1-methylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 87642-30-6
VCID: VC2862888
InChI: InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3
SMILES: CN1CCCC1CCBr
Molecular Formula: C7H14BrN
Molecular Weight: 192.1 g/mol

2-(2-Bromoethyl)-1-methylpyrrolidine

CAS No.: 87642-30-6

Cat. No.: VC2862888

Molecular Formula: C7H14BrN

Molecular Weight: 192.1 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromoethyl)-1-methylpyrrolidine - 87642-30-6

Specification

CAS No. 87642-30-6
Molecular Formula C7H14BrN
Molecular Weight 192.1 g/mol
IUPAC Name 2-(2-bromoethyl)-1-methylpyrrolidine
Standard InChI InChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3
Standard InChI Key HEIUQVCWUAMJAG-UHFFFAOYSA-N
SMILES CN1CCCC1CCBr
Canonical SMILES CN1CCCC1CCBr

Introduction

Chemical Identity and Structure

2-(2-Bromoethyl)-1-methylpyrrolidine is characterized by a distinctive molecular structure featuring a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom and a bromoethyl chain connected to the carbon at position 2. This structural arrangement gives the compound unique chemical properties and reactivity profiles that make it valuable in research contexts.

Structural Identification Parameters

The chemical identity of 2-(2-Bromoethyl)-1-methylpyrrolidine is defined by several key parameters that allow for its precise identification in chemical databases and literature:

ParameterValue
CAS Number87642-30-6
Molecular FormulaC₇H₁₄BrN
Molecular Weight192.1 g/mol
IUPAC Name2-(2-bromoethyl)-1-methylpyrrolidine
Standard InChIInChI=1S/C7H14BrN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3
Standard InChIKeyHEIUQVCWUAMJAG-UHFFFAOYSA-N
SMILESCN1CCCC1CCBr
Canonical SMILESCN1CCCC1CCBr
PubChem Compound ID59730744

The structural arrangement of atoms in this compound creates a tertiary amine within the pyrrolidine ring, with the bromoethyl chain extending from position 2 of the ring. This configuration contributes significantly to the compound's chemical behavior and reactivity profile .

Spectroscopic Properties

Mass spectrometry provides valuable data for the identification and characterization of 2-(2-Bromoethyl)-1-methylpyrrolidine. The predicted collision cross-section (CCS) values for different adducts of this compound are presented in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]⁺192.03824141.3
[M+Na]⁺214.02018142.6
[M+NH₄]⁺209.06478146.5
[M+K]⁺229.99412143.5
[M-H]⁻190.02368141.0
[M+Na-2H]⁻212.00563142.5
[M]⁺191.03041140.0
[M]⁻191.03151140.0

These predicted CCS values are particularly valuable for analytical methods employing ion mobility spectrometry coupled with mass spectrometry, facilitating the compound's identification and quantification in complex mixtures .

Chemical Reactivity and Behavior

The chemical behavior of 2-(2-Bromoethyl)-1-methylpyrrolidine is largely determined by its functional groups: the tertiary amine within the pyrrolidine ring and the bromoethyl moiety attached to the carbon at position 2.

Bromoethyl Group Reactivity

The bromoethyl group is a key feature that defines the reactivity profile of this compound:

The bromine atom serves as a good leaving group, which facilitates nucleophilic substitution reactions that are crucial in forming new carbon-carbon or carbon-heteroatom bonds. This characteristic makes the compound particularly valuable as a building block for synthesizing more complex organic molecules. The reactivity of this functional group enables diverse chemical transformations, potentially including elimination reactions, metal-catalyzed coupling reactions, and various substitution processes.

Pyrrolidine Ring Properties

The pyrrolidine core with its N-methyl substitution contributes significantly to the compound's chemical behavior:

Analytical Considerations

The identification and characterization of 2-(2-Bromoethyl)-1-methylpyrrolidine in research settings would typically involve various analytical techniques.

Mass Spectrometry Applications

The mass spectrometry data, particularly the predicted collision cross-section values presented earlier, provide important parameters for the analytical characterization of this compound . These values can be utilized in ion mobility spectrometry and related techniques to confirm the identity of the compound in mixtures or to assess its purity.

Comparative Analysis

Understanding how 2-(2-Bromoethyl)-1-methylpyrrolidine relates to similar compounds provides valuable context for researchers considering its use.

Structural Significance

The specific arrangement of functional groups in 2-(2-Bromoethyl)-1-methylpyrrolidine distinguishes it from other pyrrolidine derivatives:

The presence of the bromoethyl group at position 2 creates a specific spatial arrangement that influences its behavior in reactions. The N-methyl group affects the electronic properties of the nitrogen atom compared to unmethylated pyrrolidines, changing its reactivity profile. These structural features contribute to the compound's potential utility as a chemical building block and research tool.

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